Tuspetinib

Description

This compound is a selective, reversible type I inhibitor of FMS-like tyrosine kinase 3 (FLT3; CD135; STK1; FLK2) with potential antineoplastic activity. Upon administration, this compound reversibly binds to and inhibits the activity of FLT3. This inhibits the proliferation of FLT3-expressing cancer cells. FLT3, a class III receptor tyrosine kinase (RTK), is overexpressed or mutated in most B-lineage neoplasms and in acute myeloid leukemias.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

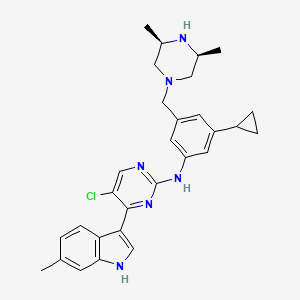

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-[3-cyclopropyl-5-[[(3R,5S)-3,5-dimethylpiperazin-1-yl]methyl]phenyl]-4-(6-methyl-1H-indol-3-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33ClN6/c1-17-4-7-24-25(12-31-27(24)8-17)28-26(30)13-32-29(35-28)34-23-10-20(9-22(11-23)21-5-6-21)16-36-14-18(2)33-19(3)15-36/h4,7-13,18-19,21,31,33H,5-6,14-16H2,1-3H3,(H,32,34,35)/t18-,19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLSDZZNPXXBBB-KDURUIRLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)CC2=CC(=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=C4C=CC(=C5)C)Cl)C6CC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)CC2=CC(=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=C4C=CC(=C5)C)Cl)C6CC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33ClN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2294874-49-8 | |

| Record name | HM-43239 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2294874498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tuspetinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0WUS7XXE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tuspetinib's Mechanism of Action in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of tuspetinib, a promising oral kinase inhibitor in clinical development for the treatment of acute myeloid leukemia (AML). We will delve into its molecular targets, the signaling pathways it modulates, and the preclinical and clinical data that underscore its therapeutic potential. This guide also provides detailed experimental methodologies and visual representations of key pathways and workflows to support further research and development efforts.

Core Mechanism of Action

This compound (formerly HM43239) is a non-covalent, multi-kinase inhibitor designed to simultaneously target a select constellation of kinases that are critical for the proliferation, survival, and resistance of AML cells.[1] Unlike highly specific inhibitors, this compound's "mutation agnostic" approach addresses the heterogeneity of AML by suppressing multiple oncogenic signaling pathways at once.[2][3]

The principal targets of this compound include:

-

Spleen Tyrosine Kinase (SYK): A key mediator of stromal signaling that supports AML cell survival.[4]

-

FMS-like Tyrosine Kinase 3 (FLT3): this compound potently inhibits both wild-type (WT) and various mutated forms of FLT3, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations (e.g., D835Y, F691L), which are common drivers of AML.[4][5]

-

Mutant KIT: It targets mutated forms of the KIT proto-oncogene, another driver of leukemogenesis, while sparing the wild-type form.[4][6]

-

Janus Kinases (JAK1/2): Key components of the JAK-STAT pathway, which is frequently dysregulated in AML.[2][7]

-

Ribosomal S6 Kinase 2 (RSK2): A downstream effector in the RAS/MAPK pathway.[2][4]

-

TAK1-TAB1 Complex: Involved in inflammatory and survival signaling pathways.[2][4]

By inhibiting these kinases, this compound effectively suppresses the phosphorylation of downstream signaling molecules, including STAT5, MEK, ERK, AKT, mTOR, 4E-BP1, and S6K.[4][6][8] This leads to the disruption of multiple pro-survival and proliferative pathways. Furthermore, this compound indirectly leads to the suppression of the anti-apoptotic protein MCL1, further promoting cancer cell death.[4][6]

Quantitative Data

The efficacy of this compound has been quantified in both preclinical and clinical studies. The following tables summarize key data points.

Preclinical Activity: Kinase Inhibition and Cell Growth

This compound demonstrates potent inhibition of key kinases and AML cell growth at low nanomolar concentrations.

| Target / Cell Line | Assay Type | IC50 / GI50 (nmol/L) | Reference |

| Kinase Inhibition | |||

| SYK | Kinase Assay | 2.9 | [4][9] |

| FLT3 (WT) | Kinase Assay | 1.1 | [4] |

| FLT3-ITD | Kinase Assay | 1.8 | [4] |

| FLT3 D835Y | Kinase Assay | 1.0 | [4] |

| KIT (Mutant) | Kinase Assay | 3.5 - 3.6 | [4][9] |

| JAK1 | Kinase Assay | 2.9 | [4][9] |

| JAK2 | Kinase Assay | 6.3 | [4][9] |

| TAK1 | Kinase Assay | 7 | [4][9] |

| RSK2 | Kinase Assay | 9.7 | [4][9] |

| Cell Growth Inhibition | |||

| AML Cell Lines | GI50 | 1.3 - 5.2 | [6] |

| Ba/F3 (FLT3-WT) | GI50 | 9.1 | [6] |

| Ba/F3 (FLT3-Mutant) | GI50 | 2.5 - 56 | [6] |

| MOLM-14 (Parental) | IC50 | 2.3 | [2] |

| MOLM-14 (this compound-Resistant) | IC50 | 140.3 | [2] |

Clinical Efficacy: TUSCANY Trial (this compound + Venetoclax + Azacitidine)

Early results from the Phase 1/2 TUSCANY trial demonstrate promising clinical activity in newly diagnosed AML patients ineligible for intensive chemotherapy.[9][10]

| Patient Cohort | This compound Dose | N | Response Rate (CR/CRh) | Key Findings | Reference |

| Newly Diagnosed AML | 40 mg | 4 | 2 of 3 evaluable patients achieved CR/CRh | No dose-limiting toxicities observed. One responding patient had a TP53 mutation. | [9][10] |

| Newly Diagnosed AML | 80 mg | 3 | All 3 patients achieved CR/CRi | Blast reductions observed in the first cycle. | [9] |

| Newly Diagnosed AML | 80 mg & 120 mg | 10 (total across 3 cohorts) | 100% | 78% of responders achieved MRD negativity. |

CR = Complete Remission; CRh = Complete Remission with partial hematologic recovery; CRi = Complete Remission with incomplete count recovery; MRD = Measurable Residual Disease.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Growth Inhibition (CCK-8 Assay)

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (GI50).

-

Cell Seeding: Suspend AML cell lines (e.g., MOLM-14, KG-1a) in appropriate culture medium. Dispense 100 µL of the cell suspension into a 96-well plate at a density of approximately 5,000 cells/well.[2]

-

Pre-incubation: Pre-incubate the plate for 24 hours in a humidified incubator at 37°C and 5% CO2.

-

Drug Addition: Prepare serial dilutions of this compound. Add 10 µL of each drug concentration to the respective wells.[2]

-

Incubation: Incubate the plate for 72 hours under standard culture conditions.[4][9]

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[2]

-

Final Incubation: Incubate the plate for 1-4 hours, until a visible color change occurs.[2]

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[2]

-

Data Analysis: Calculate GI50 values from growth inhibition curves fitted using a non-linear regression model with a sigmoidal dose response (e.g., using GraphPad Prism).[4][9]

Western Blot Analysis of Kinase Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation status of target kinases and downstream signaling proteins.

-

Cell Culture and Treatment: Seed MOLM-14 or KG-1a cells at 5.0 to 6.0 × 10^6 cells/well in 6-well plates. Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).[9]

-

Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.[4]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for total and phosphorylated forms of target kinases (e.g., p-FLT3, FLT3, p-SYK, SYK, p-STAT5, etc.) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Murine Xenograft Models of AML

This protocol describes the in vivo evaluation of this compound's efficacy in AML xenograft models.

-

Cell Preparation: Use human AML cell lines such as MV-4-11, MOLM-13, or MOLM-14, which may be engineered to express luciferase for bioluminescence imaging.[4][10]

-

Animal Model: Use immunodeficient mice, such as NOD/SCID mice.[4][9]

-

Tumor Inoculation:

-

Treatment: Once tumors are established (confirmed by palpation or imaging), randomize mice into treatment groups. Administer this compound orally, once daily, at specified doses (e.g., 30 mg/kg).[1]

-

Efficacy Assessment:

-

Subcutaneous Model: Measure tumor volume 2-3 times weekly using Vernier calipers.[9]

-

Orthotopic Model: Monitor disease progression and survival.

-

-

Data Analysis: Analyze survival data using Kaplan-Meier plots and the log-rank test.[10]

Visualizations: Pathways and Workflows

This compound Signaling Pathway Inhibition

The following diagram illustrates the key signaling pathways in AML that are inhibited by this compound.

Caption: this compound inhibits multiple kinases, blocking key AML survival pathways like JAK-STAT, PI3K-AKT, and RAS-MAPK.

Workflow for Developing this compound-Resistant AML Cells

This diagram outlines the experimental workflow for generating and characterizing this compound-resistant cell lines to study resistance mechanisms.

Caption: Workflow for generating and analyzing this compound-resistant AML cells to uncover resistance mechanisms.

Synthetic Lethality with Venetoclax

Preclinical studies have revealed a critical relationship between acquired resistance to this compound and hypersensitivity to the BCL-2 inhibitor venetoclax. This concept of synthetic lethality provides a strong rationale for combination therapy.[2] Cells that develop resistance to this compound exhibit an increase in the pro-apoptotic protein BAX, priming them for cell death induced by venetoclax.[4][6]

Caption: Acquired resistance to this compound induces BAX, creating a synthetic lethal vulnerability to venetoclax.

References

- 1. apexbt.com [apexbt.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound for AML :: Aptose Biosciences Inc. (APS) [aptose.com]

- 4. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 6. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 10. Paper: this compound Myeloid Kinase Inhibitor Safety and Efficacy As Monotherapy and Combined with Venetoclax in Phase 1/2 Trial of Patients with Relapsed or Refractory (R/R) Acute Myeloid Leukemia (AML) [ash.confex.com]

Tuspetinib: A Technical Guide to its Kinase Inhibition Profile and Mechanism of Action in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuspetinib (formerly HM43239) is an orally bioavailable, small molecule kinase inhibitor under investigation for the treatment of acute myeloid leukemia (AML).[1] It is designed to target a specific constellation of kinases that are critical for the proliferation and survival of myeloid cancer cells, including Spleen Tyrosine Kinase (SYK), FMS-like Tyrosine Kinase 3 (FLT3), and Janus Kinase 1/2 (JAK1/2).[1][2] This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory activity against key kinase targets, and the experimental methodologies used to characterize its preclinical and clinical profile.

Core Mechanism of Action

This compound is a multi-kinase inhibitor that exerts its anti-leukemic effects by simultaneously blocking the activity of several key signaling pathways implicated in AML pathogenesis.[3] Nonclinical studies have demonstrated that this compound targets pro-survival kinases, including SYK, wild-type (WT) and mutant forms of FLT3, and mutant forms of KIT, with IC50 values in the low nanomolar range.[4][5][6][7] By inhibiting these kinases, this compound effectively suppresses downstream signaling cascades that are crucial for the growth, proliferation, and survival of AML cells.[4][6]

Data Presentation

Biochemical Kinase Inhibition

The inhibitory activity of this compound against a panel of purified recombinant kinases was determined using various biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate potent inhibition of SYK, FLT3 (both wild-type and various mutant forms), and JAK1/2.

| Kinase Target | IC50 (nM) |

| SYK | 2.9[8][9] |

| FLT3 (Wild-Type) | 1.0 - 1.8[8][9] |

| FLT3 (ITD) | 1.8[8] |

| FLT3 (D835Y) | 1.0[8] |

| JAK1 | 2.9[8][9] |

| JAK2 | 6.3[8][9] |

| KIT (mutant) | 3.5 - 3.6[8][9] |

| RSK2 | 9.7[8] |

| TAK1-TAB1 | 7.0[3] |

Data compiled from multiple preclinical studies.[3][8][9]

Cellular Activity

The anti-proliferative activity of this compound was evaluated in various AML cell lines and in Ba/F3 cells engineered to express different forms of FLT3. The half-maximal growth inhibition (GI50) values highlight the potent cellular effects of the compound.

| Cell Line / Model | Genotype | GI50 (nM) |

| MV-4-11 | FLT3-ITD | 1.3 - 5.2[4][6] |

| MOLM-13 | FLT3-ITD | 1.3 - 5.2[4][6] |

| MOLM-14 | FLT3-ITD | 1.3 - 5.2[4][6] |

| Ba/F3 | FLT3-WT | 9.1[4][6] |

| Ba/F3 | FLT3 mutants | 2.5 - 56[4][6] |

Data represents a range of reported GI50 values from preclinical assessments.[4][6]

Signaling Pathway Inhibition

This compound's simultaneous inhibition of SYK, FLT3, and JAK1/2 leads to the downregulation of multiple downstream signaling pathways critical for AML cell survival and proliferation. Western blot analyses in AML cell lines have shown that this compound treatment reduces the phosphorylation of key signaling molecules including STAT5, MEK, ERK, AKT, and mTOR.[4][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are outlined below. These protocols are based on standard laboratory procedures and information gathered from various sources.

Biochemical Kinase Inhibition Assays

Objective: To determine the in vitro inhibitory activity of this compound against purified kinases.

Common Methodologies:

-

Radiolabeled ATP Filter Binding Assay: This "gold standard" assay directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a substrate peptide by the kinase.[1][5]

-

Prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and a buffer containing MgCl₂.

-

Add this compound at various concentrations.

-

Initiate the kinase reaction by adding radiolabeled ATP.

-

Incubate at 30°C for a defined period.

-

Spot the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter paper to remove unincorporated [γ-³²P]ATP.

-

Quantify the radioactivity on the filter paper using a scintillation counter or phosphorimager.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

-

LanthaScreen™ Eu Kinase Binding Assay: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase's ATP binding site.[8][10][11][12][13]

-

Add this compound at various concentrations to the wells of a microplate.

-

Add a mixture of the target kinase and a europium-labeled anti-tag antibody.

-

Add a fluorescently labeled ATP-competitive tracer.

-

Incubate at room temperature for 1 hour.

-

Measure the TR-FRET signal on a compatible plate reader. A decrease in the FRET signal indicates displacement of the tracer by this compound.

-

Calculate IC50 values from the dose-response curves.

-

-

HTRF® KinEASE™ TK Assay: This is another TR-FRET-based assay that detects the phosphorylation of a biotinylated substrate.[9][14][15][16][17]

-

Incubate the kinase with this compound at various concentrations.

-

Add a universal biotinylated tyrosine kinase (TK) substrate and ATP to start the reaction.

-

Stop the reaction with an EDTA-containing buffer.

-

Add a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.

-

Incubate for 1 hour at room temperature.

-

Measure the HTRF signal. An increase in signal corresponds to substrate phosphorylation.

-

Determine IC50 values from the inhibition curves.

-

Cellular Assays

Objective: To assess the effect of this compound on the viability and proliferation of AML cells.

Common Methodologies:

-

Cell Viability/Proliferation Assays (e.g., CellTiter-Glo®, MTT): [18][19][20][21][22][23][24][25]

-

Seed AML cell lines (e.g., MV-4-11, MOLM-13, MOLM-14) or Ba/F3 cells expressing FLT3 variants in 96-well plates.[18]

-

Treat the cells with a range of this compound concentrations for 72 hours.[26]

-

Add the assay reagent (e.g., CellTiter-Glo® reagent for ATP measurement, or MTT/MTS reagent).

-

Incubate according to the manufacturer's instructions.

-

Measure the signal (luminescence for CellTiter-Glo®, absorbance for MTT/MTS) using a plate reader.

-

Calculate GI50 values from the dose-response curves.

-

-

Western Blotting for Phosphoprotein Analysis: [27]

-

Culture AML cells and treat with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies specific for phosphorylated and total SYK, FLT3, JAK1/2, STAT5, MEK, ERK, AKT, and mTOR overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities to determine the relative phosphorylation levels.

-

-

Intracellular Flow Cytometry for Phosphorylated STAT5: [28][29][30][31][32][33]

-

Treat AML cells with this compound for a short period (e.g., 15-30 minutes).

-

Fix the cells with a formaldehyde-based buffer.

-

Permeabilize the cells with methanol.[28]

-

Stain the cells with a fluorescently conjugated antibody against phosphorylated STAT5 (pSTAT5).

-

Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity of pSTAT5.

-

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor activity of this compound in animal models of AML.

Common Methodology:

-

Orthotopic Xenograft Model: [4][34][35][36]

-

Inject immunodeficient mice (e.g., NSG mice) intravenously or intrafemorally with human AML cells (e.g., MV-4-11, MOLM-13) that may be engineered to express luciferase for in vivo imaging.

-

Monitor for engraftment of the leukemia cells.

-

Once the disease is established, randomize the mice into vehicle control and this compound treatment groups.

-

Administer this compound orally, once daily.

-

Monitor tumor burden via bioluminescence imaging or flow cytometry of peripheral blood/bone marrow.

-

Monitor survival of the animals.

-

At the end of the study, tissues can be harvested for further analysis, such as immunohistochemistry or western blotting.

-

Conclusion

This compound is a potent, orally available, multi-kinase inhibitor that targets key oncogenic drivers in AML. Its ability to simultaneously inhibit SYK, FLT3, and JAK1/2 leads to the suppression of critical downstream signaling pathways, resulting in significant anti-leukemic activity in preclinical models. The data summarized in this guide, along with the outlined experimental methodologies, provide a comprehensive technical overview for researchers and drug development professionals working on novel therapies for acute myeloid leukemia. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of this compound in patients with this challenging disease.[10][11][12]

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. revvity.com [revvity.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. weichilab.com [weichilab.com]

- 15. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Ba/F3-FLT3-ITD-Cell-Line - Kyinno Bio [kyinno.com]

- 19. reactionbiology.com [reactionbiology.com]

- 20. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. promega.com [promega.com]

- 24. fishersci.com [fishersci.com]

- 25. m.youtube.com [m.youtube.com]

- 26. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 27. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Intracellular Phosphoflow Cytometry of Acute Myeloid Leukemia Patient-Derived Xenotransplants [jove.com]

- 29. New Flow Cytometric Methods for Monitoring STAT5 Signaling Reveal Responses to SARS-CoV-2 Antigen-Specific Stimulation in FOXP3+ Regulatory T Cells also in Patients with Advanced Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Flow cytometric measurement of phosphorylated STAT5 in AML: lack of specific association with FLT3 internal tandem duplications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Phospho-Specific Flow Cytometry Reveals Signaling Heterogeneity in T-Cell Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 32. preprints.org [preprints.org]

- 33. ClinicalTrials.gov [clinicaltrials.gov]

- 34. Patient-derived intrafemoral orthotopic xenografts of peripheral blood or bone marrow from acute myeloid and acute lymphoblastic leukemia patients: clinical characterization, methodology, and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 35. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. journal.waocp.org [journal.waocp.org]

Preclinical Development and Profiling of Tuspetinib: An In-depth Technical Guide

Introduction

Tuspetinib (formerly HM43239) is an orally available, once-daily, non-covalent multi-kinase inhibitor currently in clinical development for the treatment of acute myeloid leukemia (AML).[1][2] Preclinical studies have demonstrated its potent activity against key pro-survival kinases implicated in myeloid malignancies, including SYK, wild-type (WT) and mutant forms of FLT3, mutant forms of KIT, RSK2, and TAK1–TAB1 kinases.[1][3][4][5] this compound also indirectly suppresses the expression of the anti-apoptotic protein MCL1.[1][6] This guide provides a comprehensive overview of the preclinical data and profiling of this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathway

This compound is designed to simultaneously target a select set of kinases that drive pro-survival pathways in myeloid malignancies and enable resistance to other therapies.[1][6] Its multi-targeted approach aims to overcome the heterogeneity and adaptability of AML cells. In AML cell lines, this compound has been shown to suppress the phosphorylation of SYK, FLT3, and downstream signaling molecules including STAT5, MEK, ERK, AKT, mTOR, 4E-BP1, and S6K kinases.[3][4][5]

Caption: this compound inhibits key kinases in AML signaling pathways.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line/Model | Genotype | GI50 (nmol/L) |

| AML Cell Lines | 1.3 - 5.2 | |

| Ba/F3 Cells | ||

| FLT3-WT | 9.1 | |

| FLT3-ITD | 2.5 | |

| FLT3-D835Y | <9.1 | |

| FLT3-ITD/F691L | 56 | |

| FLT3-ITD/D835Y | 16 |

GI50: Concentration for 50% growth inhibition. Data compiled from multiple preclinical studies.[3][4][6]

Table 2: Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nmol/L) |

| SYK | Low nmol/L range |

| FLT3 (WT and mutant) | Low nmol/L range |

| KIT (mutant) | Low nmol/L range |

| RSK2 | Low nmol/L range |

| TAK1-TAB1 | Low nmol/L range |

IC50: Half-maximal inhibitory concentration.[1][3][4][5]

Table 3: In Vivo Efficacy of this compound in AML Xenograft Models

| AML Model | Treatment | Outcome |

| Subcutaneously inoculated FLT3-mutant human AML | Oral this compound | Markedly extended survival |

| Orthotopically inoculated FLT3-mutant human AML | Oral this compound | Markedly extended survival |

| MV-4-11 (subcutaneous) | This compound + Venetoclax | Enhanced activity |

| MOLM-14 FLT3-ITD/F691L (subcutaneous) | This compound + 5-azacytidine | Enhanced activity |

Data from preclinical studies in mouse models.[3][4]

Experimental Protocols

In Vitro Cell Viability Assays

-

Cell Lines: Human AML cell lines (e.g., MV-4-11, MOLM-14) and Ba/F3 murine pro-B cells engineered to express wild-type or mutant forms of human FLT3 were utilized.[3][6]

-

Methodology: The specific methodology for determining the GI50 values involved assessing the reduction in the growth of treated cells compared to untreated cells. While the exact assay (e.g., MTS, CellTiter-Glo) is not detailed in the provided search results, such assays typically involve plating cells at a specific density, treating them with a range of drug concentrations for a set period (e.g., 72 hours), and then measuring cell viability using a reagent that quantifies a marker of metabolic activity or ATP content.

-

Data Analysis: The concentration of this compound that caused a 50% reduction in cell growth (GI50) was calculated from dose-response curves.

Kinase Inhibition Assays

-

Methodology: Broad kinase screening was performed to determine the principal kinases inhibited by this compound.[3] The specific format of these assays (e.g., radiometric, fluorescence-based) is not specified, but they would have involved incubating recombinant kinases with a substrate and ATP, in the presence of varying concentrations of this compound, to determine the IC50 values.

Western Blotting

-

Objective: To assess the effect of this compound on the phosphorylation of key signaling proteins in AML cell lines like MOLM-14 and KG-1a.[3]

-

Protocol Outline:

-

AML cells were treated with this compound or a comparator (e.g., gilteritinib) at specified concentrations and for a defined duration.

-

Cells were lysed to extract total protein.

-

Protein concentrations were determined to ensure equal loading.

-

Proteins were separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

Membranes were blocked and then incubated with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., FLT3, SYK, STAT5, MEK, ERK, AKT, mTOR, 4E-BP1, S6K).

-

After washing, membranes were incubated with appropriate secondary antibodies.

-

Protein bands were visualized using a chemiluminescent substrate and an imaging system.

-

In Vivo AML Xenograft Models

-

Animal Model: NOD/SCID mice were used for both subcutaneous and orthotopic inoculation models.[3][6]

-

Subcutaneous Model:

-

2 to 5 x 10^6 human AML cells (e.g., MV-4-11, MOLM-14 FLT3-ITD/F691L) were mixed with Matrigel.[3]

-

The cell suspension was inoculated subcutaneously into the mice.[3]

-

Tumor volume was measured 2-3 times weekly with calipers.[3]

-

Once tumors were established, mice were randomized into treatment groups to receive vehicle, oral this compound, and/or other agents (e.g., venetoclax, 5-azacytidine).[3]

-

-

Orthotopic Model:

-

1 to 2 x 10^6 human AML cells engineered to express luciferase (e.g., MOLM-14-Luc/GFP, MV-4-11-Luc, MOLM-13-Luc) were injected into the tibia of the mice.[3]

-

Tumor growth was monitored weekly via bioluminescence imaging.[3]

-

After tumor engraftment was confirmed, mice were randomized to treatment groups.[3]

-

The primary endpoint was survival, which was analyzed using Kaplan-Meier plots.[3][6]

-

Preclinical to Clinical Development Workflow

The preclinical findings provided a strong rationale for the clinical investigation of this compound in AML. Favorable safety and pharmacology profiles, coupled with demonstrated efficacy in AML models, supported its advancement into Phase 1/2 clinical trials.[1][4]

Caption: this compound's development from preclinical studies to clinical trials.

Key Preclinical Findings and Clinical Translation

-

Broad Activity: this compound demonstrated potent killing of AML cell lines and cells expressing various FLT3 mutations, including those conferring resistance to other inhibitors.[3][4]

-

Combination Synergy: Enhanced anti-leukemic activity was observed when this compound was combined with venetoclax or 5-azacytidine in preclinical models.[3][4] This provided the basis for exploring these combinations in clinical trials.[1]

-

Resistance and Synthetic Lethality: In a notable finding, cells that developed acquired resistance to this compound in vitro showed a marked hypersensitivity to the BCL2 inhibitor venetoclax, suggesting a synthetic lethal relationship.[3][4][5] This provides a strong rationale for the this compound and venetoclax combination therapy, particularly in the relapsed/refractory setting.

-

Favorable Safety and PK: Pharmacokinetic and toxicology studies indicated that this compound is readily absorbed, has a plasma half-life that supports once-daily dosing, and demonstrates a favorable safety profile.[7][8][9]

These preclinical data supported the initiation of the TUSCANY (NCT03850574) clinical trial, a Phase 1/2 study evaluating this compound as a single agent and in combination with venetoclax and/or azacitidine in patients with newly diagnosed or relapsed/refractory AML.[10][11][12][13][14][15] Early results from this trial have shown promising remission rates, particularly for the triplet combination, validating the preclinical hypothesis.[11][14]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aptose Biosciences announces publication of preclinical data on this compound | Nasdaq [nasdaq.com]

- 8. Aptose Biosciences Announces Publication Detailing this compound's Mechanism of Action and Promising Results in Acute Myeloid Leukemia Treatment | Nasdaq [nasdaq.com]

- 9. Aptose Announces Publication of Preclinical Data in AACR Journal Demonstrating this compound’s Unique Mechanism of Action and Synthetic Lethality on AML Cells When Combined with Venetoclax - BioSpace [biospace.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. targetedonc.com [targetedonc.com]

- 12. Clinical Trial to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of this compound (HM43239) in Patients With Relapsed or Refractory Acute Myeloid Leukemia [clin.larvol.com]

- 13. cancernetwork.com [cancernetwork.com]

- 14. cancernetwork.com [cancernetwork.com]

- 15. rarecancernews.com [rarecancernews.com]

Tuspetinib's Role in Oncogenic Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuspetinib (formerly HM43239) is an orally bioavailable, small molecule, multi-kinase inhibitor currently under clinical investigation for the treatment of acute myeloid leukemia (AML).[1][2][3] AML is a highly aggressive and heterogeneous hematologic malignancy characterized by the dysregulation of pro-survival signaling and apoptotic mechanisms.[4][5] Genetic mutations in genes such as FLT3, KIT, and RAS are common drivers of leukemogenesis.[4] this compound was designed to simultaneously target a specific constellation of kinases that are critical for the proliferation and survival of myeloid malignancy cells, including those that mediate therapeutic resistance.[1][4][5] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on key oncogenic signaling pathways, and the experimental methodologies used to elucidate its activity.

Core Mechanism of Action

This compound is a non-covalent inhibitor that targets a select group of kinases known to drive oncogenesis in AML.[1][4] Its primary targets include FMS-like tyrosine kinase 3 (FLT3), Spleen tyrosine kinase (SYK), Janus kinases (JAK1/2), mutant forms of the KIT proto-oncogene, receptor tyrosine kinase (KIT), Ribosomal S6 kinase 2 (RSK2), and Transforming growth factor-beta-activated kinase 1 (TAK1).[1][2][3][6] By inhibiting these key nodes, this compound effectively suppresses multiple downstream signaling cascades that are crucial for AML cell proliferation, survival, and resistance to therapy.[5][6]

Oncogenic Signaling Pathways Modulated by this compound

This compound's multi-targeted approach allows it to disrupt several interconnected signaling pathways simultaneously. Preclinical studies in AML cell lines have demonstrated that this compound treatment leads to the reduced phosphorylation of key downstream effector proteins, including STAT5, MEK, ERK, AKT, mTOR, 4E-BP1, and S6K.[1][2][5][7] Furthermore, it indirectly leads to the suppression of the anti-apoptotic protein MCL1.[1][2][7]

FLT3 Signaling Pathway

Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in AML, leading to constitutive activation of the kinase and downstream signaling.[4] this compound potently inhibits both wild-type and various mutant forms of FLT3, including resistance-conferring mutations like D835Y and the F691L gatekeeper mutation.[1][4] This inhibition blocks the activation of downstream pathways such as the RAS/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival.

SYK and Stromal Signaling

Spleen tyrosine kinase (SYK) is a critical mediator of signaling from the bone marrow microenvironment, which provides protective signals that can confer drug resistance to AML cells.[1][5] this compound is a potent inhibitor of SYK.[1] In co-culture models mimicking the bone marrow niche, this compound was significantly more potent at reducing SYK phosphorylation than other FLT3 inhibitors.[1][5] It also effectively blocks SYK activation mediated by fibrinogen and immunoglobulins.[1] This suggests this compound can counteract microenvironment-mediated resistance.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against a panel of kinases and AML cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values demonstrate its potent, low-nanomolar activity.

| Target / Cell Line | Parameter | Value (nmol/L) | Reference(s) |

| Kinases | |||

| SYK | IC50 | 2.9 | [1][2][4] |

| FLT3 (WT & Mutant) | IC50 | 1.0 - 1.8 | [1][2][4] |

| KIT (Mutant) | IC50 | 3.5 - 3.6 | [1][2][4] |

| TAK1 | IC50 | 7 | [1][2] |

| JAK1 | IC50 | 2.9 | [1][2] |

| JAK2 | IC50 | 6.3 | [1][2] |

| RSK2 | IC50 | 9.7 | [1][2] |

| Cell Lines | |||

| AML Cell Lines (various) | GI50 | 1.3 - 5.2 | [1][2][4] |

| Ba/F3 (FLT3-WT) | GI50 | 9.1 | [1][2][4] |

| Ba/F3 (FLT3-Mutant) | GI50 | 2.5 - 56 | [1][2][4] |

| MOLM-14 (FLT3-ITD) | IC50 | 2.3 | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability and Growth Inhibition Assays

This protocol is used to determine the GI50 values of this compound against various AML cell lines.

Methodology:

-

Cell Culture: AML cell lines (e.g., MOLM-14, KG-1a) and Ba/F3 cells expressing wild-type or mutant FLT3 are cultured in the recommended medium and conditions.[4]

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density.

-

Drug Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO). Each concentration is typically tested in triplicate.[4]

-

Incubation: Plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).[4][5]

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as Cell Titer 96 Aqueous One Solution Cell Proliferation (MTS) assay or a Cell Counting Kit-8 (CCK8) assay, following the manufacturer's instructions.[4][5][8]

-

Data Analysis: Absorbance is read using a plate reader. The percentage of growth inhibition relative to vehicle-treated control cells is calculated for each drug concentration. GI50 values are determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[4][8]

Western Blot Analysis for Phospho-Kinase Inhibition

This protocol assesses the pharmacodynamic effect of this compound on the phosphorylation status of its target kinases and downstream effectors.

Methodology:

-

Cell Treatment: AML cells (e.g., MOLM-14, KG-1a) are seeded and treated with various concentrations of this compound for a specified duration (e.g., 2 hours).[4][5]

-

Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[4][5]

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein (e.g., 20 µg) from each sample are denatured in Laemmli sample buffer and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6]

-

Blocking: The membrane is blocked with a solution of 3-5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the kinases of interest (e.g., p-FLT3, FLT3, p-SYK, SYK, p-STAT5, etc.).[4][5]

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with a digital imaging system.[9] Band intensities are quantified to determine the ratio of phosphorylated to total protein.

In Vivo Xenograft Models

This protocol evaluates the anti-tumor efficacy of this compound in mouse models of human AML.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used. All procedures are approved by an Institutional Animal Care and Use Committee (IACUC).[4][5]

-

Cell Inoculation:

-

Tumor Monitoring: Tumor growth is monitored regularly. For subcutaneous models, tumor volume is measured with calipers. For orthotopic models, tumor burden is monitored by bioluminescence imaging.[4][5]

-

Treatment: Once tumors are established, mice are randomized into groups and treated with oral, daily doses of this compound or a vehicle control.[5]

-

Efficacy Endpoints: The primary endpoints are tumor growth inhibition for subcutaneous models and overall survival for orthotopic models. Survival data is analyzed using Kaplan-Meier plots and the log-rank test.[4][5]

Conclusion

This compound is a potent, multi-kinase inhibitor that strategically targets key oncogenic drivers in acute myeloid leukemia. By simultaneously suppressing critical signaling pathways such as FLT3, SYK, and JAK/STAT, it demonstrates robust anti-leukemic activity in preclinical models. Its ability to counteract resistance mechanisms, including those mediated by the bone marrow microenvironment, underscores its potential as a valuable therapeutic agent. The data gathered from comprehensive in vitro and in vivo studies provide a strong rationale for its continued clinical development, both as a monotherapy and in combination with other AML therapies.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aptose Announces Publication of Preclinical Data in AACR Journal Demonstrating this compound’s Unique Mechanism of Action and Synthetic Lethality on AML Cells When Combined with Venetoclax :: Aptose Biosciences Inc. (APS) [aptose.com]

- 4. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. nacalai.com [nacalai.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 9. bio-rad.com [bio-rad.com]

In Vitro Pharmacokinetics and Pharmacodynamics of Tuspetinib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuspetinib (formerly HM43239) is an orally available, non-covalent, multi-kinase inhibitor currently under clinical investigation for the treatment of Acute Myeloid Leukemia (AML).[1][2][3] Preclinical in vitro studies have been instrumental in elucidating its mechanism of action, identifying its molecular targets, and characterizing its anti-leukemic activity. This document provides a detailed technical guide to the in vitro pharmacokinetics and pharmacodynamics of this compound, summarizing key data and experimental methodologies.

Pharmacodynamics: The Molecular and Cellular Impact of this compound

The pharmacodynamic properties of this compound are defined by its ability to engage and inhibit a specific constellation of kinases that are critical for the proliferation and survival of myeloid malignancy cells.[4]

Mechanism of Action: Multi-Kinase Inhibition

This compound functions by simultaneously targeting a select set of kinases involved in key oncogenic signaling pathways.[5] This multi-targeted approach is designed to suppress pro-survival signals and overcome resistance mechanisms that can emerge with more selective inhibitors.[1][2] The primary targets include spleen tyrosine kinase (SYK), FMS-like tyrosine kinase 3 (FLT3), Janus kinases (JAK1/2), and mutant forms of KIT, among others.[1][6]

Kinase Inhibition Profile

Biochemical enzyme activity assays have quantified the inhibitory potency of this compound against a panel of kinases. The half-maximal inhibitory concentration (IC50) values demonstrate potent, low nanomolar inhibition of kinases known to be drivers in AML.[1][2]

| Kinase Target | IC50 (nmol/L) | Reference |

| FLT3 (Wild-Type) | 1.1 | [7] |

| FLT3 (ITD Mutant) | 1.8 | [7] |

| FLT3 (D835Y Mutant) | 1.0 | [7] |

| SYK | 2.9 | [1][2] |

| JAK1 | 2.9 | [1][2] |

| JAK2 | 6.3 | [1][2] |

| KIT (Mutant) | 3.5 - 3.6 | [1][2] |

| TAK1 | 7.0 | [1][2] |

| RSK2 | 9.7 | [1] |

Inhibition of Cellular Signaling Pathways

By inhibiting its primary kinase targets, this compound effectively dampens downstream signaling cascades that are crucial for AML cell survival and proliferation. In vitro studies using AML cell lines (KG-1a and MOLM-14) have shown that this compound treatment leads to a dose-dependent reduction in the phosphorylation of several key signaling proteins.[1]

This includes the suppression of phosphorylated:

-

FLT3 (at Y589/Y591)[1]

-

SYK (at Y525/526)[1]

-

STAT5 [1]

-

MEK [1]

-

ERK1/2 [1]

-

AKT [1]

-

mTOR [1]

-

4E-BP1 [1]

-

S6K [1]

This broad suppression of multiple signaling pathways underscores the comprehensive mechanism of action of this compound.[1][8]

In Vitro Anti-proliferative and Pro-apoptotic Activity

This compound demonstrates potent cell-killing activity across a range of AML cell lines and engineered Ba/F3 cells expressing various forms of FLT3.[1][8][9] The half-maximal growth inhibition (GI50) values are in the low nanomolar range, indicating significant anti-leukemic potency.[10][11]

| Cell Line / Model | Key Mutation(s) | GI50 (nmol/L) | Reference |

| AML Cell Lines | 1.3 - 5.2 | [1][8][9] | |

| MV4-11 | FLT3-ITD | 1.3 | [7] |

| MOLM-14 | FLT3-ITD | 2.9 | [7] |

| MOLM-13 | FLT3-ITD | 5.1 | [7] |

| Ba/F3 Cells | |||

| Ba/F3 | FLT3-WT | 9.1 | [1][8] |

| Ba/F3 | FLT3-ITD | <9.1 | [1] |

| Ba/F3 | FLT3-D835Y | <9.1 | [1] |

| Ba/F3 | FLT3-ITD/D835Y | 16 | [1] |

| Ba/F3 | FLT3-ITD/F691L | 56 | [1] |

Furthermore, this compound has been shown to induce caspase 3/7-dependent apoptosis in leukemic stem cell (LSC) marker-expressing KG1a cells.[7]

Activity in the Bone Marrow Microenvironment

Signals from the bone marrow microenvironment can protect AML cells from targeted therapies. In vitro co-culture experiments with the HS-5 stromal cell line, which mimics this environment, have shown that this compound retains its ability to suppress FLT3 and SYK-driven pathways, and is more potent than the FLT3 inhibitor gilteritinib at blocking fibrinogen- and immunoglobulin-mediated activation of SYK.[1][10]

Mechanisms of Acquired Resistance and Synthetic Lethality

In vitro studies have been conducted to explore potential resistance mechanisms. MOLM-14 cells continuously exposed to this compound developed a stable, 61-fold resistance.[6] Interestingly, this resistance was not associated with a new mutation in FLT3, as FLT3 activity remained inhibited.[6]

A critical finding from these resistance studies is the emergence of a synthetic lethal vulnerability. This compound-resistant (TUS/R) cells demonstrated a remarkable hypersensitivity to the BCL2 inhibitor venetoclax (over 1900-fold) and to MCL1 inhibitors.[1][6][11] This is associated with a significant increase in the pro-apoptotic protein BAX in the resistant cells.[6] This suggests that combining this compound with venetoclax could be a powerful strategy to prevent or overcome resistance.[10]

In Vitro Pharmacokinetics

While comprehensive pharmacokinetic profiles are determined through in vivo studies, in vitro experiments provide foundational data on a drug's metabolic properties.

Metabolic Profile

In vitro metabolic studies suggest that this compound may be metabolized by certain cytochrome P450 (CYP) enzymes.[2] However, it has been noted that observations from serum-free in vitro studies may not fully reflect the in vivo metabolic fate of the compound.[2] Favorable pharmacokinetic and toxicology profiles from preclinical animal studies indicate that this compound is readily absorbed and has a plasma half-life that supports a once-daily dosing schedule.[1][12]

Detailed Experimental Protocols

The following sections describe the general methodologies used in the in vitro characterization of this compound.

Kinase Inhibition Assay (Biochemical)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of isolated kinases.

-

Reagents : Recombinant purified kinase enzymes, corresponding specific peptide substrates, ATP (adenosine triphosphate), and this compound at various concentrations.

-

Procedure : The kinase, substrate, and varying concentrations of this compound are incubated together in an appropriate assay buffer.

-

Reaction Initiation : The kinase reaction is initiated by the addition of ATP.

-

Detection : After a set incubation period, the amount of phosphorylated substrate is measured. This is often done using methods like radiometric assays (with ³²P-ATP or ³³P-ATP) or non-radioactive methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure the amount of ADP produced (e.g., Kinase-Glo®).

-

Data Analysis : The percentage of kinase activity relative to a vehicle control (e.g., DMSO) is plotted against the logarithm of this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Cell Growth Inhibition Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.

-

Cell Plating : AML cell lines (e.g., MOLM-14, MV-4-11) are seeded into 96-well microplates at a predetermined optimal density and allowed to adhere or stabilize overnight.

-

Drug Treatment : Cells are treated with a serial dilution of this compound or a vehicle control. Each concentration is typically tested in triplicate or quadruplicate.

-

Incubation : The plates are incubated for a specified period, commonly 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Viability Assessment : After incubation, a viability reagent is added to each well. Common reagents include:

-

MTS/MTS-based assays (e.g., Cell Titer 96 Aqueous One Solution) : These reagents are bioreduced by metabolically active cells into a colored formazan product, which is measured by absorbance at a specific wavelength.

-

WST-8-based assays (e.g., CCK8) : Similar to MTS, this produces a water-soluble formazan dye upon reduction by cellular dehydrogenases.

-

-

Data Analysis : The absorbance readings are converted to percentage of growth inhibition relative to vehicle-treated control cells. The GI50 value is calculated by fitting the data to a non-linear regression curve.[1]

Western Blot Analysis for Phospho-Proteins

This technique is used to detect and quantify changes in the phosphorylation state of specific proteins within a signaling pathway.

-

Cell Culture and Treatment : AML cells are cultured and treated with various concentrations of this compound for a defined period.

-

Cell Lysis : After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification : The total protein concentration in each lysate is determined using a standard method (e.g., BCA or Bradford assay) to ensure equal loading.

-

SDS-PAGE : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting :

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-FLT3).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

The process is often repeated on the same membrane (after stripping) or a parallel blot using an antibody for the total protein to serve as a loading control.

-

-

Detection : The membrane is incubated with a chemiluminescent substrate, and the signal is captured using an imaging system. The intensity of the bands is quantified using densitometry software.[1]

-

Data Analysis : The level of the phosphorylated protein is normalized to the level of the corresponding total protein to determine the effect of this compound on protein phosphorylation.[1]

Conclusion

The in vitro characterization of this compound has established it as a potent, multi-kinase inhibitor with significant anti-proliferative and pro-apoptotic activity in AML models. Its ability to comprehensively suppress key oncogenic signaling pathways, maintain activity in a simulated bone marrow microenvironment, and induce a synthetic lethal vulnerability to BCL2 inhibitors in resistant cells provides a strong preclinical rationale for its clinical development. The methodologies outlined herein represent the standard workflows that have been crucial for defining the pharmacodynamic and pharmacokinetic profile of this promising therapeutic agent.

References

- 1. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound for AML :: Aptose Biosciences Inc. (APS) [aptose.com]

- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 6. PB1766: IN VITRO ACQUIRED RESISTANCE TO THE ORAL MYELOID KINASE INHIBITOR this compound CREATES SYNTHETIC LETHAL VULNERABILITY TO VENETOCLAX - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Aptose Biosciences Announces Publication Detailing this compound's Mechanism of Action and Promising Results in Acute Myeloid Leukemia Treatment | Nasdaq [nasdaq.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Aptose Announces Publication of Preclinical Data in AACR Journal Demonstrating this compound’s Unique Mechanism of Action and Synthetic Lethality on AML Cells When Combined with Venetoclax - BioSpace [biospace.com]

Initial Safety and Tolerability Profile of Tuspetinib: A Technical Overview

Introduction

Tuspetinib (formerly HM43239) is an orally administered, once-daily, multi-kinase inhibitor currently under investigation for the treatment of acute myeloid leukemia (AML).[1][2] It is designed to target a specific set of kinases that are crucial for the proliferation and survival of myeloid cancer cells.[1] This technical guide provides a comprehensive summary of the initial safety, tolerability, and mechanism of action of this compound, drawing from preclinical and clinical trial data. The information is intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound functions by inhibiting a select group of kinases involved in oncogenic signaling pathways in AML.[3] Its primary targets include SYK, wild-type and mutant forms of FLT3, mutant KIT, JAK1/2, RSK1/2, and TAK1-TAB1 kinases.[1] This multi-targeted approach is designed to overcome resistance mechanisms and improve therapeutic outcomes.[4] Preclinical studies have shown that this compound can suppress the phosphorylation of key downstream signaling proteins such as STAT5, MEK, ERK, AKT, mTOR, 4E-BP1, and S6K.[5]

Clinical Safety and Tolerability

The safety and tolerability of this compound have been evaluated in the Phase 1/2 TUSCANY (also known as APTIVATE) clinical trial (NCT03850574).[4][6] This study assessed this compound as a monotherapy, in a doublet combination with venetoclax, and as a triplet therapy with venetoclax and azacitidine in patients with relapsed or refractory (R/R) AML and in newly diagnosed AML patients ineligible for induction chemotherapy.[6][7][8]

Monotherapy

In the monotherapy dose-escalation part of the trial, this compound was well-tolerated at doses ranging from 20 mg to 160 mg, with no dose-limiting toxicities (DLTs) observed.[9] A single DLT, Grade 3 muscular weakness, was reported at the 200 mg dose.[9] The recommended Phase 2 dose (RP2D) for monotherapy was established at 80 mg.[9] Treatment-related Grade ≥3 adverse events were infrequent.[9]

Table 1: Safety and Efficacy of this compound Monotherapy in R/R AML

| Dose Level | Number of Patients (evaluable) | Composite Complete Remission (CRc) Rate | Key Adverse Events (Grade ≥3) |

|---|---|---|---|

| 40 mg | 13 | 15.4% | - |

| 80 mg | 17 | 29.4% | Neutrophil count decreased (2.6%), Muscular weakness (2.6%)[9] |

| 120 mg | 14 | 7.1% | - |

| 160 mg | 6 | 16.7% | - |

| 200 mg | - | - | Muscular weakness (1 patient, DLT)[9] |

Data from the global Phase 1/2 trial as of May 30, 2023.[9]

Combination Therapy

This compound and Venetoclax (Doublet Therapy)

The combination of this compound with venetoclax was also found to be well-tolerated in patients with R/R AML.[9] The most common treatment-emergent adverse events (TEAEs) were consistent with those expected from venetoclax, including febrile neutropenia, nausea, and pneumonia.[10] Importantly, no new safety signals were identified, and there were no clinically significant pharmacokinetic interactions between the two drugs.[10]

Table 2: Safety and Efficacy of this compound + Venetoclax in R/R AML

| This compound Dose | Venetoclax Dose | Number of Patients | Overall CRc Rate | Most Frequent TEAEs (All Grades) |

|---|---|---|---|---|

| 80 mg | 400 mg | 79 | 18.5% | Febrile neutropenia (26.6%), Nausea (26.6%), Pneumonia (22.8%)[10] |

Data as of July 02, 2024.[10]

This compound, Venetoclax, and Azacitidine (Triplet Therapy)

In newly diagnosed AML patients, the triplet combination has demonstrated a favorable safety profile with no DLTs reported at this compound doses of 40 mg, 80 mg, and 120 mg.[11][12] The therapy has been well-tolerated, with no treatment-related deaths.[11][12] This triplet regimen has shown high rates of complete remission (CR/CRh) and measurable residual disease (MRD) negativity.[11][13]

Table 3: Safety and Efficacy of Triplet Therapy in Newly Diagnosed AML

| This compound Dose Level | Number of Patients | CR/CRh Rate | MRD Negativity (among responders) | Key Safety Findings |

|---|---|---|---|---|

| 40 mg | 4 | 50% (2/4) | - | No DLTs observed.[7][14] |

| 80 mg | 3 | 100% | 78% (7/9 across all cohorts)[11][13] | No DLTs, no relapses, no treatment-related deaths.[11] |

| 120 mg | 3 | 100% | - | No significant safety concerns.[12] |

Early data from the TUSCANY trial.[11][14]

Experimental Protocols

TUSCANY/APTIVATE Clinical Trial (NCT03850574)

This is an ongoing, open-label, multi-center, Phase 1/2 study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with AML.[6][11]

-

Study Design: The trial is composed of multiple parts:

-

Part A: Dose escalation of this compound monotherapy.[6]

-

Part B: Dose exploration of this compound monotherapy.[6]

-

Part C: Dose expansion of this compound monotherapy and in combination with venetoclax.[6]

-

Part D: Dose exploration of this compound in combination with venetoclax and azacitidine for newly diagnosed AML.[6]

-

-

Patient Population: The study enrolls patients with relapsed or refractory AML, as well as newly diagnosed AML patients who are ineligible for intensive induction chemotherapy.[6][8]

-

Primary Endpoints:

-

Secondary Endpoints:

Preclinical In Vivo Models

Preclinical efficacy was evaluated in mouse xenograft models using human AML cell lines (e.g., MV-4-11, MOLM-14).[5] Both subcutaneous and orthotopic (bone marrow) inoculation models were used to assess tumor growth and survival.[1][5] These studies demonstrated that oral this compound significantly extended survival and had enhanced activity when combined with venetoclax or azacitidine.[5][15]

The initial clinical data for this compound demonstrates a manageable safety profile and promising tolerability, both as a monotherapy and in combination with standard-of-care agents for AML.[9][11] In the triplet combination for newly diagnosed AML, this compound has shown excellent remission rates without introducing significant new toxicities.[11][12] These findings support the continued development of this compound as a potent therapeutic option for a broad range of AML patient populations.[3][11]

References

- 1. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Aptose Biosciences Announces Publication Detailing this compound's Mechanism of Action and Promising Results in Acute Myeloid Leukemia Treatment | Nasdaq [nasdaq.com]

- 4. This compound for AML :: Aptose Biosciences Inc. (APS) [aptose.com]

- 5. researchgate.net [researchgate.net]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. cancernetwork.com [cancernetwork.com]

- 8. rarecancernews.com [rarecancernews.com]

- 9. ashpublications.org [ashpublications.org]

- 10. Paper: Phase 1 Safety and Efficacy of this compound Plus Venetoclax Combination Therapy in Study Participants with Relapsed or Refractory Acute Myeloid Leukemia (AML) Support Exploration of Triplet Combination Therapy of this compound Plus Venetoclax and Azacitidine for Newly Diagnosed AML [ash.confex.com]

- 11. targetedonc.com [targetedonc.com]

- 12. Aptose Reports Early Data Demonstrating this compound Improves Standard of Care Treatment Across Diverse Populations of Newly Diagnosed AML in Phase 1/2 TUSCANY Trial :: Aptose Biosciences Inc. (APS) [aptose.com]

- 13. cancernetwork.com [cancernetwork.com]

- 14. This compound Triplet Combination Shows Antileukemic Activity in AML | Blood Cancers Today [bloodcancerstoday.com]

- 15. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Tuspetinib's Cellular Targets in Hematologic Cancers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets of Tuspetinib (formerly HM43239), a potent, orally bioavailable, multi-kinase inhibitor under investigation for the treatment of hematologic malignancies, with a primary focus on Acute Myeloid Leukemia (AML).

Core Cellular Targets and Mechanism of Action

This compound is a non-covalent, multi-kinase inhibitor designed to simultaneously target a select set of kinases that drive pro-survival and resistance pathways in myeloid malignancies.[1] Its primary mechanism of action involves the inhibition of key signaling kinases, leading to the suppression of leukemic cell proliferation and the induction of apoptosis.[2]

The principal cellular targets of this compound include:

-

FMS-like Tyrosine Kinase 3 (FLT3): this compound potently inhibits both wild-type (WT) and various mutant forms of FLT3, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations (D835Y, ITD/F691L, and ITD/D835Y), which are common drivers in AML.[3][4]

-

Spleen Tyrosine Kinase (SYK): Inhibition of SYK is a key feature of this compound, distinguishing it from many other FLT3 inhibitors. SYK is involved in multiple signaling pathways that contribute to leukemic cell survival and proliferation.[1][3][5]

-

Janus Kinases (JAK1/2): this compound targets JAK1 and JAK2, which are crucial components of the JAK-STAT signaling pathway, a frequently dysregulated pathway in hematologic cancers.[3]

-

Mutant KIT: The inhibitor is also active against mutant forms of the KIT receptor tyrosine kinase, another oncogenic driver in some cases of AML.[1][3]

-

Ribosomal S6 Kinase (RSK): this compound has been shown to inhibit RSK, a downstream effector in the MAPK/ERK signaling pathway.

-

TGF-beta Activated Kinase 1 (TAK1): TAK1, a member of the MAPKKK family, is another kinase targeted by this compound.[1][3]

By simultaneously targeting these kinases, this compound aims to overcome the resistance mechanisms that can emerge with agents that have a more limited target profile.

Quantitative Data: Potency and Efficacy

The potency of this compound has been evaluated through various preclinical studies, with IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values determined in biochemical and cellular assays.

Table 1: Biochemical IC50 Values of this compound Against Key Kinase Targets

| Kinase Target | IC50 (nM) |

| FLT3 (WT) | 1.1[4] |

| FLT3-ITD | 1.8[4] |

| FLT3 D835Y | 1.0[4] |

| SYK | 2.9[4] |

| JAK1 | 2.9[4] |

| JAK2 | 6.3[4] |

| Mutant KIT | 3.5 - 3.6[4] |

| TAK1 | 7[4] |

| RSK2 | 9.7[4] |

Table 2: Cellular GI50 Values of this compound in AML Cell Lines and FLT3-Mutant Ba/F3 Cells

| Cell Line | Genotype | GI50 (nM) |

| MV4-11 | FLT3-ITD | 1.3 - 5.2[1][6] |

| MOLM-13 | FLT3-ITD | 1.3 - 5.2[1][6] |

| MOLM-14 | FLT3-ITD | 1.3 - 5.2[1][6] |

| Ba/F3 | FLT3-WT | 9.1[1][6] |

| Ba/F3 | FLT3-ITD | 2.5[6] |

| Ba/F3 | FLT3 D835Y | 2.5[6] |

| Ba/F3 | FLT3 ITD/F691L | 56[4] |

| Ba/F3 | FLT3 ITD/D835Y | 16[4] |

Table 3: Dissociation Constants (Kd) of this compound for FLT3

| FLT3 Form | Kd (nM) |

| Wild-Type | 0.58 |

| Mutant Forms | 0.2 - 1.3 |

Signaling Pathway Inhibition

This compound's engagement with its primary targets leads to the downstream inhibition of several critical signaling pathways implicated in AML pathogenesis. Western blot analyses have demonstrated that this compound treatment reduces the phosphorylation of key signaling molecules.[4]

Caption: this compound inhibits FLT3, SYK, and JAK1/2, leading to the downregulation of downstream pro-survival signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of recombinant kinases.

Methodology:

-

Assay Platform: Potency screens against recombinant forms of kinases were performed by commercial vendors (ThermoFisher and Reaction Biology, Inc.).[4]

-

Assay Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate peptide. The assay is performed in the presence of a range of this compound concentrations.

-

Procedure:

-

Recombinant kinases, a fluorescently labeled substrate peptide, and ATP are combined in a reaction buffer.

-

This compound is serially diluted and added to the reaction mixture.

-

The reaction is incubated at room temperature for a specified period (e.g., 60 minutes).

-

The reaction is stopped, and the phosphorylated and unphosphorylated peptides are separated by electrophoresis.

-

The amount of phosphorylated substrate is quantified by fluorescence detection.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration. IC50 values are determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[4]

Cell Viability and Growth Inhibition Assays

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound against various AML and Ba/F3 cell lines.

Methodology:

-

Cell Lines: AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14) and Ba/F3 cells engineered to express wild-type or mutant forms of FLT3 were used.[3][4]

-

Assay Kits: Cell viability was assessed using commercially available kits such as the Cell Titer 96 Aqueous One Solution Cell Proliferation assay (Promega, #G3581) or CCK8 (Dojindo, #CK-04).[4][5]

-

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density.

-

Cells are treated with a serial dilution of this compound or vehicle control (DMSO).

-

Plates are incubated for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[4]

-

The cell viability reagent (e.g., MTS or WST-8) is added to each well.

-

Plates are incubated for an additional period (e.g., 1-4 hours) to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.

-

The absorbance at a specific wavelength (e.g., 490 nm for MTS, 450 nm for WST-8) is measured using a microplate reader.

-

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells. GI50 values are determined using a non-linear regression model with a sigmoidal dose-response curve in software like GraphPad Prism.[4]

Caption: Workflow for determining the GI50 of this compound in cancer cell lines.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation status of its target kinases and downstream signaling proteins.

Methodology:

-

Cell Treatment and Lysis:

-

AML cell lines (e.g., KG1a, MOLM-14) are treated with various concentrations of this compound for a specified time (e.g., 2 hours).[4]

-

Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-FLT3, FLT3, p-SYK, SYK, p-STAT5, STAT5, etc.) overnight at 4°C.

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

The membrane is incubated with an enhanced chemiluminescence (ECL) substrate.

-

The signal is detected using an imaging system or X-ray film.

-

-

Data Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of this compound in mouse models of AML.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used. All animal studies are conducted under protocols approved by an Institutional Animal Care and Use Committee.[3]

-

Cell Inoculation:

-

Tumor Monitoring:

-

For subcutaneous models, tumor volume is measured regularly using calipers.

-

For orthotopic models, disease progression is monitored by bioluminescence imaging.

-

-

Treatment:

-

Once tumors are established or disease is detectable, mice are randomized into treatment and control groups.

-

This compound is administered orally once daily at specified doses (e.g., 30 mg/kg).[4] The vehicle control is administered to the control group.

-

-

Efficacy Endpoints:

-